
2-(2,3,6-Trichlorophenyl)pyrimidine-5-acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,3,6-Trichlorophenyl)pyrimidine-5-acetic acid is a synthetic organic compound characterized by the presence of a pyrimidine ring substituted with a 2,3,6-trichlorophenyl group and an acetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3,6-Trichlorophenyl)pyrimidine-5-acetic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the 2,3,6-Trichlorophenyl Group: This step involves the electrophilic aromatic substitution of the pyrimidine ring with 2,3,6-trichlorobenzene. This reaction is usually facilitated by a Lewis acid catalyst such as aluminum chloride.
Acetic Acid Substitution:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetic acid moiety, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the pyrimidine ring or the chlorophenyl group, potentially yielding partially or fully reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution, especially under conditions that favor the displacement of chlorine atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are frequently used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Reduced pyrimidine derivatives, dechlorinated products.
Substitution: Amino or thiol-substituted derivatives.
科学研究应用
2-(2,3,6-Trichlorophenyl)pyrimidine-5-acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
作用机制
The mechanism of action of 2-(2,3,6-Trichlorophenyl)pyrimidine-5-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, thereby modulating the activity of these targets. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or alteration of cellular signaling pathways.
相似化合物的比较
- 2-(2,4-Dichlorophenyl)pyrimidine-5-acetic acid
- 2-(3,5-Dichlorophenyl)pyrimidine-5-acetic acid
- 2-(2,3,4-Trichlorophenyl)pyrimidine-5-acetic acid
Comparison: Compared to its analogs, 2-(2,3,6-Trichlorophenyl)pyrimidine-5-acetic acid may exhibit unique properties due to the specific positioning of the chlorine atoms on the phenyl ring. This can influence its reactivity, binding affinity, and overall biological activity, making it a compound of particular interest for targeted applications.
属性
分子式 |
C12H7Cl3N2O2 |
|---|---|
分子量 |
317.6 g/mol |
IUPAC 名称 |
2-[2-(2,3,6-trichlorophenyl)pyrimidin-5-yl]acetic acid |
InChI |
InChI=1S/C12H7Cl3N2O2/c13-7-1-2-8(14)11(15)10(7)12-16-4-6(5-17-12)3-9(18)19/h1-2,4-5H,3H2,(H,18,19) |
InChI 键 |
MUUHSLSCQMJYJH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1Cl)C2=NC=C(C=N2)CC(=O)O)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Fluoro-N-[1-(thiophen-2-YL)ethyl]aniline](/img/structure/B13081977.png)
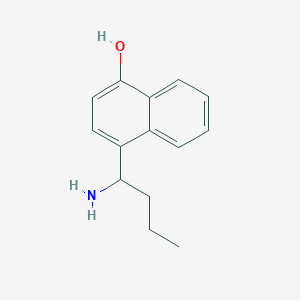



![2-[(4-Methylphenyl)methyl]-2H-1,2,3-triazol-4-amine](/img/structure/B13081998.png)
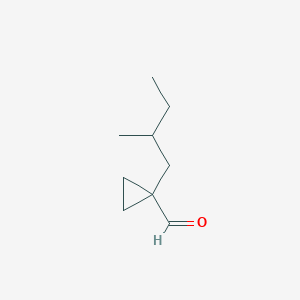
![Ethyl 7-chloroisothiazolo[4,3-d]pyrimidine-3-carboxylate](/img/structure/B13082011.png)
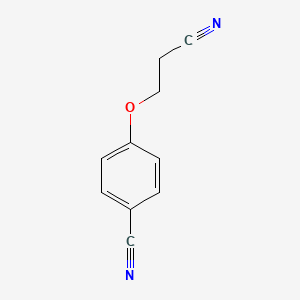
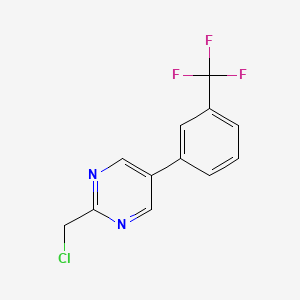
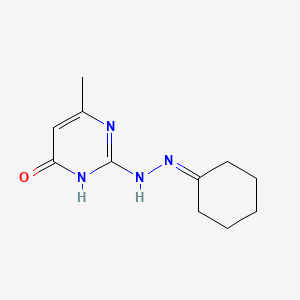
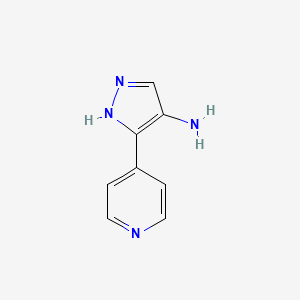
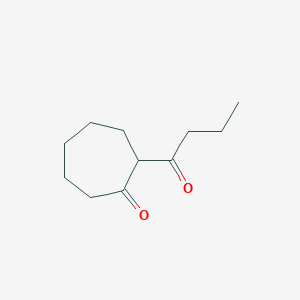
![(4Z)-4-[[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,5-dione](/img/structure/B13082039.png)
